

synthesis of lead chromate from lead (II) nitrate and potassium chromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

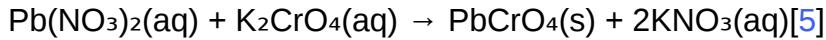
Compound Name: *Lead chromate*

Cat. No.: *B147949*

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the synthesis of **lead chromate** (PbCrO_4) from lead (II) nitrate ($\text{Pb}(\text{NO}_3)_2$) and potassium chromate (K_2CrO_4). This document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and characterization of the final product.

Introduction

Lead chromate, a vibrant yellow inorganic compound, is synthesized through a precipitation reaction involving the combination of aqueous solutions of lead (II) nitrate and potassium chromate.^{[1][2]} This double displacement reaction, also known as metathesis, results in the formation of insoluble **lead chromate**, which precipitates out of the solution, and soluble potassium nitrate.^[2] The reaction is widely recognized for its high yield and the distinct coloration of the product, historically known as chrome yellow.^{[3][4]}

The stoichiometry of the reaction is a straightforward 1:1 molar ratio between the reactants, lead (II) nitrate and potassium chromate, yielding one mole of **lead chromate**.^[5]

Chemical Equation:

This guide will provide detailed methodologies for the synthesis and subsequent analysis of **lead chromate**, ensuring a reproducible and safe experimental process.

Safety and Handling

Extreme caution must be exercised when handling the materials involved in this synthesis.

Both lead and hexavalent chromium compounds are toxic and carcinogenic.[6][7]

Hazard Identification:

- Lead (II) Nitrate ($\text{Pb}(\text{NO}_3)_2$): Oxidizer, toxic if swallowed or inhaled, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[8]
- Potassium Chromate (K_2CrO_4): Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and may cause cancer.[9][10]
- **Lead Chromate** (PbCrO_4): Carcinogen, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
- Body Protection: A lab coat or chemical-resistant apron is required.
- Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[11]

Handling and Storage:

- Avoid creating dust.[11]
- Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from combustible materials.[8][9]

- Ensure eyewash stations and safety showers are readily accessible.[9]

Disposal:

- All waste containing lead and chromium compounds must be disposed of as hazardous waste according to local, state, and federal regulations. Do not discharge into drains or the environment.[11]

Experimental Protocol

This protocol details the synthesis of **lead chromate** via a precipitation reaction.

Materials and Reagents

Reagent/Material	Grade	Supplier (Example)
Lead (II) Nitrate ($\text{Pb}(\text{NO}_3)_2$)	Reagent Grade	Sigma-Aldrich
Potassium Chromate (K_2CrO_4)	Reagent Grade	Fisher Scientific
Distilled Water	N/A	N/A
250 mL Beakers	N/A	N/A
100 mL Graduated Cylinder	N/A	N/A
Glass Stirring Rod	N/A	N/A
Buchner Funnel and Filter Flask	N/A	N/A
Whatman Filter Paper	Grade 1	N/A
Watch Glass	N/A	N/A
Drying Oven	N/A	N/A

Solution Preparation

- 0.11 M Lead (II) Nitrate Solution: Dissolve 36.44 g of $\text{Pb}(\text{NO}_3)_2$ in 1 L of distilled water.
- 0.10 M Potassium Chromate Solution: Dissolve 19.42 g of K_2CrO_4 in 1 L of distilled water.

Synthesis Procedure

- Measure 50 mL of the 0.10 M potassium chromate solution into a clean 250 mL beaker.[5]
- Measure 50 mL of the 0.11 M lead (II) nitrate solution into a clean 100 mL graduated cylinder.[5]
- While continuously stirring the potassium chromate solution with a glass rod, slowly add the lead (II) nitrate solution.[5] A vibrant yellow precipitate of **lead chromate** will form immediately.
- Continue stirring the mixture for approximately 5 minutes to ensure the reaction goes to completion.[5]
- Allow the precipitate to settle at the bottom of the beaker.

Filtration and Washing

- Set up a Buchner funnel with a piece of pre-weighed Whatman Grade 1 filter paper and connect it to a filter flask.
- Wet the filter paper with a small amount of distilled water to ensure a good seal.
- Carefully decant the supernatant liquid into the funnel, being careful not to disturb the precipitate.
- Transfer the precipitate to the funnel. Use a stream of distilled water from a wash bottle to rinse any remaining precipitate from the beaker into the funnel.
- Wash the precipitate on the filter paper with three portions of 20 mL of distilled water to remove any soluble impurities, such as potassium nitrate.[5]
- To confirm the removal of excess lead (II) ions, a small sample of the filtrate can be tested with a drop of the 0.10 M potassium chromate solution. The absence of a yellow precipitate indicates a thorough washing.[5]

Drying and Yield Calculation

- Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.
- Dry the precipitate in a drying oven at 80-100°C until a constant weight is achieved.
- Weigh the watch glass, filter paper, and the dry **lead chromate** precipitate.
- Calculate the actual yield of **lead chromate**.
- Calculate the theoretical yield based on the limiting reactant (in this case, potassium chromate).
- Determine the percent yield of the reaction. An expected yield is in the range of 85-90%.[\[3\]](#)

Data Presentation

Physicochemical Properties of Lead Chromate

Property	Value	Reference(s)
Chemical Formula	PbCrO ₄	[4]
Molar Mass	323.19 g/mol	[4]
Appearance	Yellow to orange-yellow crystalline powder	[4] [12]
Density	6.12 g/cm ³	[4] [13]
Melting Point	844 °C (decomposes)	[4] [13]
Solubility in Water	Insoluble (<0.1 g/100 mL at 19 °C)	[4] [13]
Solubility in other solvents	Soluble in strong acids and alkalis; insoluble in acetic acid and ammonia	[4]
Crystal Structure	Monoclinic (stable form)	[7] [12]

Expected Yield Data (Example Calculation)

Parameter	Value
Volume of 0.10 M K_2CrO_4	50 mL (0.050 L)
Moles of K_2CrO_4 (Limiting Reactant)	0.005 mol
Volume of 0.11 M $\text{Pb}(\text{NO}_3)_2$	50 mL (0.050 L)
Moles of $\text{Pb}(\text{NO}_3)_2$	0.0055 mol
Theoretical Moles of PbCrO_4	0.005 mol
Molar Mass of PbCrO_4	323.19 g/mol
Theoretical Yield of PbCrO_4	1.616 g
Example Actual Yield (assuming 86.9% yield)	1.404 g[3]

Characterization

The synthesized **lead chromate** can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

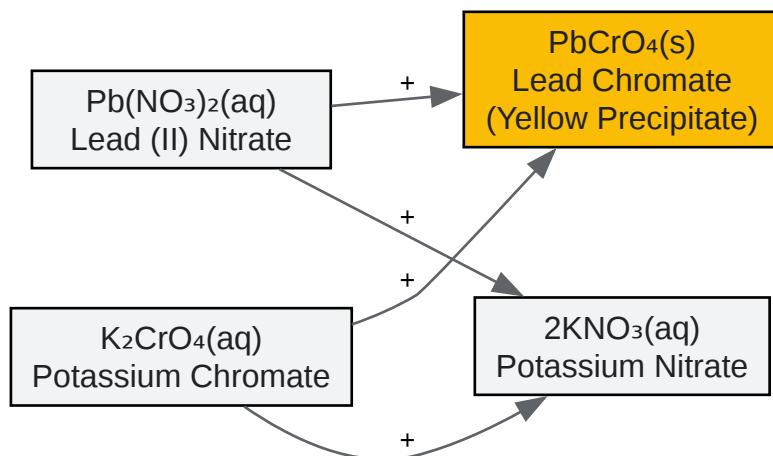
X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized **lead chromate**. The stable form of **lead chromate** is monoclinic.[7][12] The diffraction pattern will show characteristic peaks at specific 2θ angles. While a comprehensive table of peak positions is not readily available in the searched literature, the pattern for the monoclinic phase is well-established and can be compared to reference patterns from crystallographic databases. A study on **lead chromate** nanoparticles reported an average grain size of 70.423 nm calculated from XRD line broadening.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized compound. The spectrum of **lead chromate** is characterized by strong absorption bands corresponding to the vibrations of the chromate (CrO_4^{2-}) anion. A notable peak is observed around 755.75 cm^{-1} , which is attributed to the Cr-O stretching mode.[15]

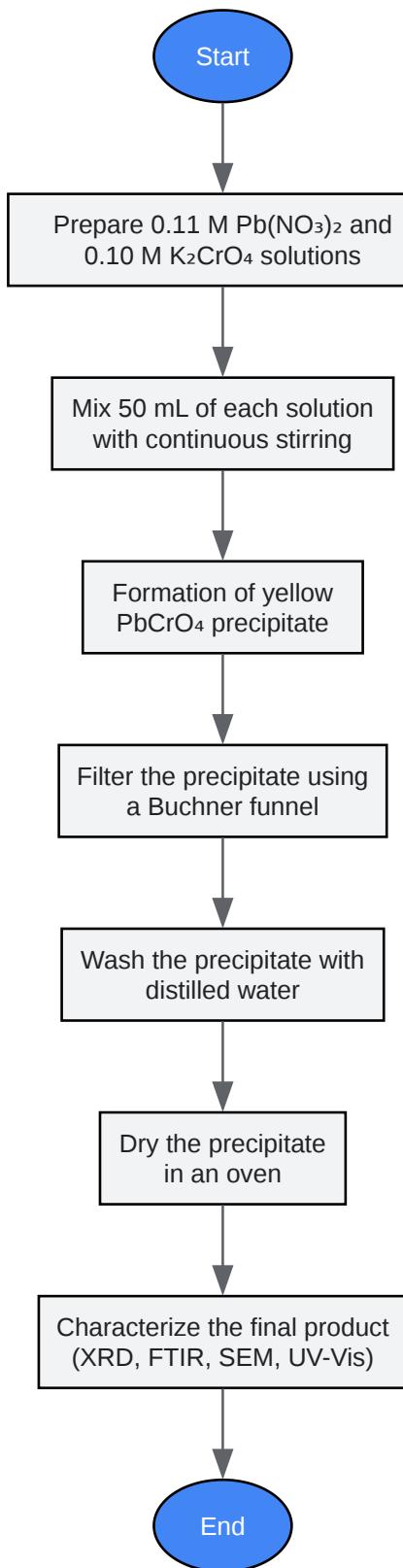
Scanning Electron Microscopy (SEM)


SEM analysis provides information about the surface morphology and particle size of the synthesized **lead chromate**. Studies have shown that the morphology can be controlled by the synthesis conditions. For instance, one study reported a compact structure composed of spherical granules of variable size with some cavities.[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the electronic properties of **lead chromate**. The compound strongly absorbs in the violet region of the visible spectrum, which is responsible for its yellow appearance. The optical band gap of **lead chromate** has been reported to be approximately 2.38 eV.[16]

Visualizations


Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Double displacement reaction for the synthesis of **lead chromate**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and characterization of **lead chromate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. Lead chromate | 7758-97-6 [chemicalbook.com]
- 5. studylib.net [studylib.net]
- 6. ICSC 0003 - LEAD CHROMATE [chemicalsafety.ilo.org]
- 7. Lead(II) chromate - Wikipedia [en.wikipedia.org]
- 8. westliberty.edu [westliberty.edu]
- 9. uprm.edu [uprm.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Lead Chromate | PbCrO₄ | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. LEAD CHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [synthesis of lead chromate from lead (II) nitrate and potassium chromate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147949#synthesis-of-lead-chromate-from-lead-ii-nitrate-and-potassium-chromate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com